

Unraveling EGFR-IN-15: A Tale of Two Compounds

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Compound of Interest

Compound Name: *Egfr-IN-15*

Cat. No.: *B12420169*

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The identity of the epidermal growth factor receptor (EGFR) inhibitor known as **EGFR-IN-15** is currently ambiguous, with scientific databases pointing to two distinct chemical entities under similar nomenclature. This technical guide aims to dissect the available information on both compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. Due to the existing discrepancies in public data, this report will address each compound separately, highlighting the known properties and the significant gaps in the current knowledge base.

Compound 1: EGFR/HER2-IN-15 - A Dihydropyrimidine Derivative

One compound referred to as EGFR/HER2-IN-15 is characterized as a dihydropyrimidine with the molecular formula C₂₈H₂₉N₃O₆.^{[1][2]} This molecule has demonstrated inhibitory activity against wild-type EGFR (EGFR_{wt}) and the HER2 receptor.

Chemical and Physical Properties

A summary of the known properties of EGFR/HER2-IN-15 is presented in Table 1. Notably, a definitive chemical structure and IUPAC name are not publicly available at this time, which significantly limits a detailed analysis of its structure-activity relationship and the development of a specific synthesis protocol.

Table 1: Physicochemical Properties of EGFR/HER2-IN-15

Property	Value	Reference
Molecular Formula	C28H29N3O6	[1][2]
Molecular Weight	503.54 g/mol	Calculated
Compound Class	Dihydropyrimidine	[1][2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

Biological Activity

EGFR/HER2-IN-15 has been shown to be an effective inhibitor of wild-type EGFR with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] It also exhibits inhibitory effects on the HER2 receptor and has demonstrated anti-proliferative activity against the MCF-7 breast cancer cell line.[1][2] The available biological activity data is summarized in Table 2.

Table 2: Biological Activity of EGFR/HER2-IN-15

Target/Cell Line	IC50 / Inhibition	Reference
EGFR (wild-type)	37.21 nM	[1][2]
HER2 Expression	96.79% inhibition at 1000 nM	[1][2]
MCF-7 Breast Cancer Cells	9.38 µM	[1][2]

A critical gap in the current understanding of this compound is the absence of data regarding its efficacy against clinically relevant EGFR mutations, such as the L858R activating mutation and the T790M resistance mutation. This information is paramount for assessing its potential as a therapeutic agent in non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies.

Compound 2: EGFR-IN-15 (Compound I-005) - A Potent Macrocyclic Inhibitor

A second, distinct compound is also identified as **EGFR-IN-15**, with the alternative name "compound I-005". This molecule possesses a different molecular formula (C24H25BrN6O2), a

higher molecular weight, and a significantly more potent inhibitory activity against EGFR.

Chemical and Physical Properties

The known properties of this second iteration of **EGFR-IN-15** are detailed in Table 3. While a CAS number has been assigned, a publicly available, definitive chemical structure and IUPAC name remain elusive. A patent application (WO2020260252A1) is associated with this compound, which likely contains the structural information and detailed synthesis methods.

Table 3: Physicochemical Properties of **EGFR-IN-15** (Compound I-005)

Property	Value	Reference
Molecular Formula	C24H25BrN6O2	
Molecular Weight	509.40 g/mol	
CAS Number	2573869-16-4	
Solubility	Soluble in DMSO (100 mg/mL)	

Biological Activity

This version of **EGFR-IN-15** is a highly potent inhibitor of EGFR, with an IC50 value in the low nanomolar range. The available biological data is summarized in Table 4.

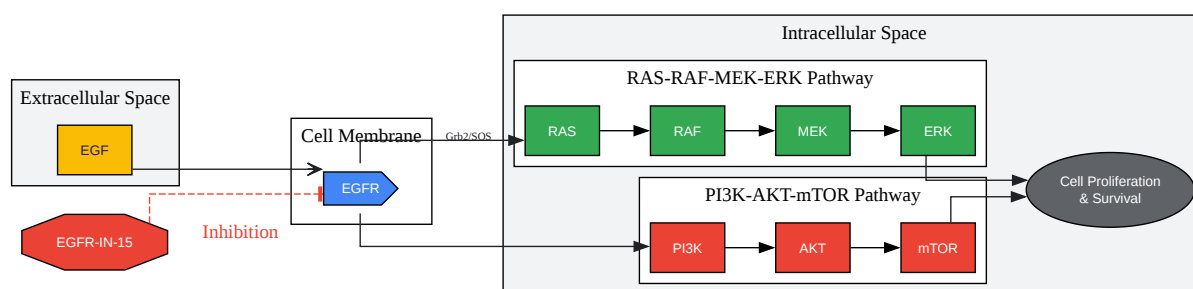
Table 4: Biological Activity of **EGFR-IN-15** (Compound I-005)

Target	IC50	Reference
EGFR	4 nM	

Similar to the dihydropyrimidine derivative, there is a critical lack of publicly available data on the activity of this compound against key EGFR mutations, such as L858R and T790M. This information is essential for evaluating its potential to overcome the resistance mechanisms that limit the efficacy of earlier-generation EGFR inhibitors.

EGFR Signaling and Inhibition: A Visual Guide

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Small molecule inhibitors, like the putative **EGFR-IN-15** compounds, typically function by competing with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.



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EGFR Signaling Pathway and Inhibition

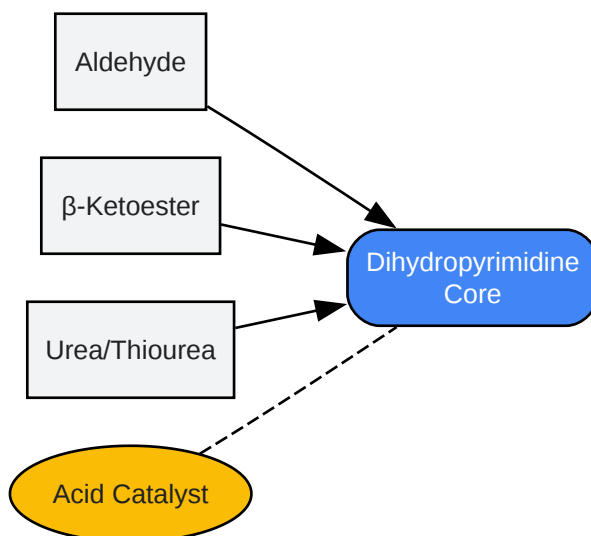
Experimental Protocols

While specific synthesis protocols for either **EGFR-IN-15** compound are not publicly available, a general approach for the synthesis of dihydropyrimidine derivatives, to which EGFR/HER2-IN-15 belongs, is outlined below. Furthermore, standard experimental protocols for assessing EGFR kinase inhibition and cell viability are provided.

General Synthesis of Dihydropyrimidine Derivatives (Biginelli Reaction)

The synthesis of a dihydropyrimidine core can be achieved through a one-pot multicomponent reaction known as the Biginelli reaction. This typically involves the acid-catalyzed condensation

of an aldehyde, a β -ketoester (such as ethyl acetoacetate), and urea or thiourea. The specific starting materials for EGFR/HER2-IN-15 are unknown without its detailed structure.



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General Biginelli Reaction Workflow

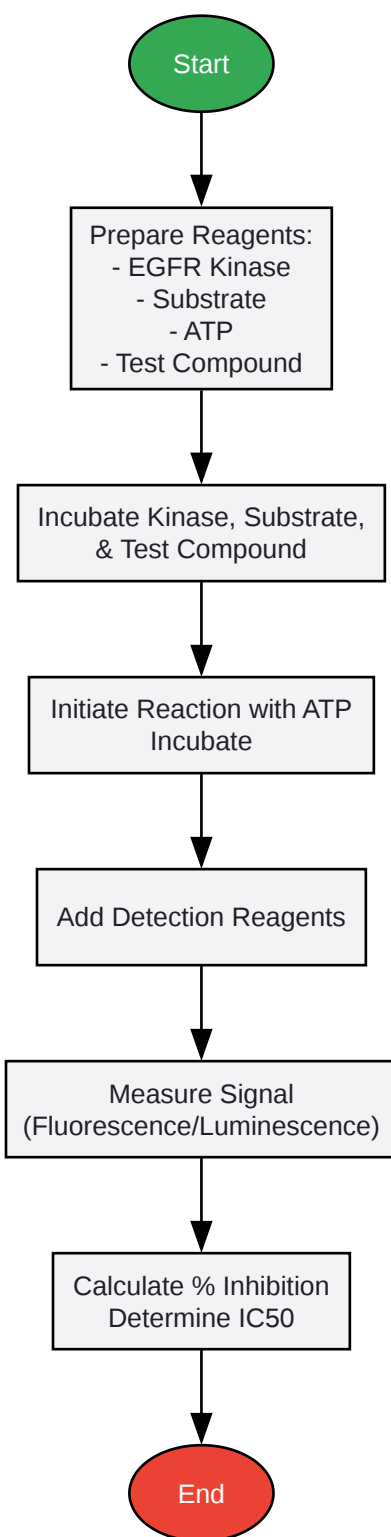
EGFR Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of a compound against EGFR kinase can be determined using a variety of in vitro assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based ATP depletion assay. A generalized workflow for an in vitro kinase assay is as follows:

- **Reagent Preparation:** Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound (**EGFR-IN-15**) at various concentrations.
- **Reaction Incubation:** In a microplate, combine the EGFR kinase, substrate, and the test compound. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Signal Detection:** Stop the reaction and add the detection reagents. The detection method will depend on the assay format. For example, in a TR-FRET assay, this would involve

adding a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (if a biotinylated substrate is used).

- **Data Analysis:** Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.



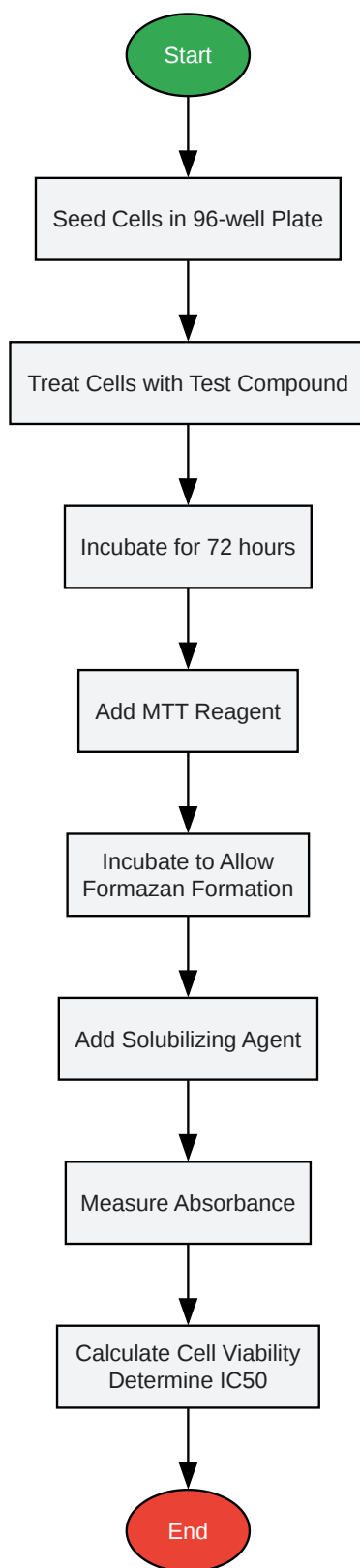
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EGFR Kinase Inhibition Assay Workflow

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of a compound on cancer cells can be assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (**EGFR-IN-15**) and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value from the dose-response curve.



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MTT Cell Viability Assay Workflow

Conclusion and Future Directions

The identity and detailed properties of "**EGFR-IN-15**" remain ambiguous due to the presence of two distinct chemical entities with similar names in the public domain. For both the dihydropyrimidine derivative (EGFR/HER2-IN-15) and the macrocyclic compound (**EGFR-IN-15**, compound I-005), critical information, including their precise chemical structures and their inhibitory profiles against key EGFR mutants, is currently lacking.

To advance the understanding of these potential EGFR inhibitors, future research should prioritize:

- **Definitive Structural Elucidation:** Obtaining and publishing the exact chemical structures of both compounds is paramount.
- **Comprehensive Biological Profiling:** Evaluating the inhibitory activity of both molecules against a panel of clinically relevant EGFR mutants (e.g., L858R, T790M, and exon 19 deletions) is essential to determine their therapeutic potential.
- **Detailed Physicochemical Characterization:** A thorough investigation of properties such as solubility, stability, and lipophilicity will be crucial for formulation and drug development efforts.
- **Publication of Synthesis Protocols:** The disclosure of detailed and reproducible synthetic routes is necessary for the broader scientific community to access and further investigate these compounds.

Without this fundamental information, a complete and accurate assessment of the therapeutic potential of "**EGFR-IN-15**" is not possible. Researchers interested in these compounds are encouraged to consult the primary literature and patent filings for the most up-to-date and detailed information.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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